
2-Bromophenylacetone
Overview
Description
2-Bromophenylacetone is an organic compound with the molecular formula C9H9BrO. It is a clear, colorless to yellow liquid that is soluble in solvents such as chloroform, ethyl acetate, and methanol . This compound is known for its use as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromophenylacetone can be synthesized through the bromination of phenylacetone. The reaction involves the use of bromine in the presence of sodium hydroxide. The product is then treated with sulfuric acid and hydrochloric acid to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the concentration of reagents.
Chemical Reactions Analysis
Reductive Amination
2-Bromophenylacetone undergoes reductive amination with primary amines to form substituted amphetamine derivatives. This reaction is pivotal in synthesizing bioactive molecules.
Mechanism :
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Condensation of the ketone with an amine (e.g., methylamine) forms an imine intermediate.
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Sodium cyanoborohydride selectively reduces the imine to a secondary amine.
Conditions :
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Reagents : Methylamine hydrochloride, sodium cyanoborohydride, methanol.
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Temperature : 0°C → room temperature.
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Workup : pH adjustment to 12, ether extraction, silica gel chromatography .
Amine Used | Product | Yield | Citation |
---|---|---|---|
Methylamine | 2-Bromoamphetamine | N/A |
Cyclopropanation via Michael-Initiated Ring Closure (MIRC)
The α-bromo ketone group participates in cyclopropanation reactions with electron-deficient alkenes.
Mechanism :
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Nucleophilic attack by a carbene catalyst (e.g., N-heterocyclic carbene) on the α-carbon.
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Michael addition to an α,β-unsaturated ester forms a cyclopropane ring .
Conditions :
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Catalyst : N-Heterocyclic carbene (NHC).
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Substrate : Ethyl cyanocinnamate.
Substrate | Product | Yield | Citation |
---|---|---|---|
Ethyl cyanocinnamate | Cyclopropane derivative | 70–85% |
Favorskii Rearrangement
Under basic conditions, this compound undergoes the Favorskii rearrangement, yielding ring-contracted carboxylic acids.
Mechanism :
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Base-induced enolate formation.
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Intramolecular cyclization followed by CO₂ elimination.
Conditions :
Starting Material | Product | Yield | Citation |
---|---|---|---|
2-Bromocyclohexanone | Cyclopentanecarboxylic acid | N/A |
Elimination Reactions
Heating this compound with strong bases induces dehydrobromination, forming unsaturated ketones or aromatic phenols.
Mechanism :
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E2 Elimination : Base abstracts a β-hydrogen, leading to HBr elimination and alkene formation.
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Aromatization : Sequential HBr elimination under thermal conditions yields substituted phenols .
Conditions :
Conditions | Product | Yield | Citation |
---|---|---|---|
100°C, 12 hours | 2-Bromophenol derivatives | 70–76% |
Nucleophilic Substitution
The bromine atom undergoes substitution with nucleophiles (e.g., amines, thiols) in SN₂ reactions.
Mechanism :
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Direct displacement of bromide by nucleophiles at the α-carbon.
Applications :
Nucleophile | Product | IC₅₀ | Citation |
---|---|---|---|
Thiol-containing agents | α-Thioether derivatives | <10 µM |
Electrophilic Bromination
The aromatic ring can undergo electrophilic bromination under controlled conditions.
Conditions :
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Reagent : Bromine (Br₂) in acetic acid.
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Positional Selectivity : Directed by the electron-withdrawing ketone group, favoring para-substitution .
Brominating Agent | Product | Yield | Citation |
---|---|---|---|
Br₂ in CH₃COOH | 2,4-Dibromophenylacetone | 76% |
Key Data Tables
Scientific Research Applications
Synthetic Applications
1.1 Precursor in Organic Synthesis
2-Bromophenylacetone serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structure allows for electrophilic substitution reactions, making it suitable for creating complex molecular frameworks.
Case Study: Synthesis of Chiral Compounds
A study demonstrated the use of this compound in the synthesis of chiral compounds through nickel-catalyzed cross-coupling reactions. This method allowed for the formation of N-alkylindoles with high enantioselectivity and yield, showcasing the compound's utility in generating bioactive molecules .
1.2 Reactions with Nucleophiles
The compound can participate in nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. This property facilitates the formation of various derivatives useful in medicinal chemistry.
Medicinal Chemistry
2.1 Anticancer Research
Research has indicated that derivatives of this compound exhibit potential anticancer properties. The compound's ability to modify biological pathways makes it a candidate for further investigation in cancer therapeutics.
Case Study: Antitumor Activity
In a study examining the anticancer effects of brominated phenylacetones, this compound was shown to inhibit tumor cell proliferation in vitro, suggesting its potential as a lead compound for drug development .
Forensic Applications
3.1 Detection of Bromoamphetamine Analogues
Gas chromatography-tandem mass spectrometry (GC-MS-MS) techniques have been employed to differentiate between regioisomers of bromoamphetamine analogs, including those derived from this compound. This application is crucial in forensic science for identifying substances in toxicology reports .
Mechanism of Action
The mechanism of action of 2-bromophenylacetone involves its reactivity due to the presence of the bromine atom and the carbonyl group. The bromine atom makes the compound susceptible to nucleophilic substitution reactions, while the carbonyl group can undergo various transformations, including reduction and oxidation. These reactive sites allow the compound to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Phenylacetone: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Bromophenylacetone: The bromine atom is positioned differently, affecting its reactivity and the types of reactions it undergoes.
2-Chlorophenylacetone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness: 2-Bromophenylacetone is unique due to the presence of the bromine atom at the ortho position relative to the carbonyl group. This positioning enhances its reactivity in substitution reactions and makes it a versatile intermediate in organic synthesis.
Biological Activity
2-Bromophenylacetone is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, metabolic pathways, and potential therapeutic applications.
This compound, also known as 2-bromo-1-phenylethanone, has the molecular formula C9H9BrO. Its structure features a bromine atom attached to a phenyl group adjacent to a ketone functional group. This configuration influences its reactivity and interactions with biological systems.
Pharmacological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the context of enzyme interactions and potential therapeutic applications.
1. Enzyme Inhibition Studies:
- Cytochrome P450 Interaction: Studies have shown that compounds similar to this compound can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. For instance, the inhibition of CYP2D6 has been documented, indicating a potential for drug-drug interactions when co-administered with other medications metabolized by this enzyme .
- Secondary Alcohol Dehydrogenase Activity: The secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus has been shown to be active on aryl derivatives of phenylacetone, suggesting that this compound could serve as a substrate for biocatalytic applications in synthetic chemistry .
2. Antimicrobial Properties:
Metabolic Pathways
Understanding the metabolism of this compound is essential for evaluating its safety and efficacy as a therapeutic agent. Preliminary studies suggest that it may undergo metabolic transformations similar to other phenylacetones.
- Metabolic Pathway Analysis: The compound's metabolism likely involves phase I reactions (oxidation, reduction) mediated by cytochrome P450 enzymes, followed by phase II conjugation reactions (glucuronidation or sulfation). The specific pathways and metabolites formed require further investigation to elucidate its pharmacokinetic profile.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Bromophenylacetone, and how can reaction conditions be optimized to improve yield?
- Methodology : The Friedel-Crafts acylation of bromobenzene derivatives with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) is a standard method. Optimization involves temperature control (0–5°C to prevent side reactions) and stoichiometric adjustments of the acylating agent . Purity can be enhanced via recrystallization in ethanol/water mixtures or column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate gradients) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodology :
- FTIR : Look for carbonyl (C=O) stretches near 1700–1750 cm⁻¹ and aromatic C-Br vibrations at 500–600 cm⁻¹ .
- NMR : In ¹H NMR, the acetyl methyl group appears as a singlet (~2.5 ppm), while aromatic protons show splitting patterns consistent with ortho-substitution. ¹³C NMR should confirm the ketone carbon (~205–210 ppm) .
- Mass Spectrometry : The molecular ion peak ([M]⁺) should align with the molecular weight (C₉H₉BrO: ~213 g/mol), with fragmentation patterns reflecting loss of Br (∼79/81 Da) or COCH₃ groups .
Q. How can researchers ensure the stability of this compound during storage and handling?
- Methodology : Store in amber glass containers under inert gas (N₂/Ar) at 2–8°C to prevent photodegradation and oxidation. Regularly monitor purity via GC or HPLC with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How should researchers resolve contradictory spectral data (e.g., unexpected NMR splitting or MS fragmentation) for this compound derivatives?
- Methodology :
- NMR Contradictions : Use 2D NMR (COSY, HSQC) to confirm coupling between aromatic protons and adjacent substituents. Compare experimental data with computational predictions (DFT calculations) .
- MS Anomalies : Perform high-resolution MS (HRMS) to distinguish between isobaric fragments. Validate with isotopic labeling or deuterated solvents to track unexpected hydrogen/deuterium exchange .
Q. What mechanistic insights can be gained from studying the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology : Design kinetic experiments with varying catalysts (Pd(PPh₃)₄ vs. PdCl₂), bases (K₂CO₃ vs. CsF), and solvents (THF vs. DMF). Monitor intermediates via in situ IR or quenching studies. Contradictory yields may arise from competing β-hydride elimination or steric hindrance at the ortho position, requiring computational modeling (e.g., DFT for transition-state analysis) .
Q. How can researchers address discrepancies in reported melting points or solubility profiles for this compound?
- Methodology : Reproduce measurements using differential scanning calorimetry (DSC) for melting points and phase-solubility diagrams for solubility. Cross-reference with crystallographic data (e.g., XRD) to identify polymorphic forms. Contradictions may arise from impurities or hydration states, necessitating strict drying protocols .
Q. What strategies are effective for synthesizing enantiomerically pure derivatives of this compound?
- Methodology : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during ketone formation or asymmetric catalysis (e.g., Jacobsen epoxidation). Analyze enantiomeric excess (ee) via chiral HPLC with a cellulose-based stationary phase or circular dichroism (CD) spectroscopy .
Properties
IUPAC Name |
1-(2-bromophenyl)propan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIAZLUAMDLDJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370118 | |
Record name | 2-Bromophenylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21906-31-0 | |
Record name | 2-Bromophenylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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